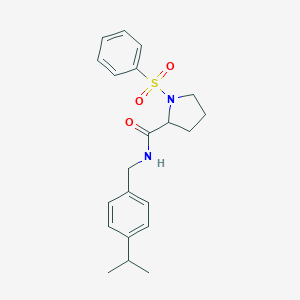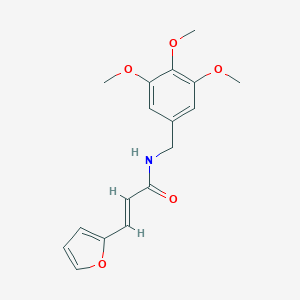![molecular formula C17H16N4 B300291 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile](/img/structure/B300291.png)
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile is a complex organic compound that features a pyrrolidine ring and a dihydronaphthalene moiety
準備方法
The synthesis of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves several steps. One common method includes the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex . This reaction is typically carried out under controlled conditions, such as room temperature and specific solvent mixtures, to ensure the desired product is obtained.
化学反応の分析
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has several scientific research applications In chemistry, it is used as a model compound to study the behavior of pyrrolidine and dihydronaphthalene derivativesIn medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects .
作用機序
The mechanism of action of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dihydronaphthalene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile can be compared to other similar compounds, such as pyrrolidine derivatives and dihydronaphthalene analogs. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, pyrrolidine in drug discovery has been extensively studied for its versatile scaffold and biological activity . Other similar compounds include 2-(pyrrolidin-1-yl)pyrimidines and 2-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one .
特性
分子式 |
C17H16N4 |
|---|---|
分子量 |
276.34 g/mol |
IUPAC名 |
2-[(2-pyrrolidin-1-yl-3,4-dihydronaphthalen-1-yl)imino]propanedinitrile |
InChI |
InChI=1S/C17H16N4/c18-11-14(12-19)20-17-15-6-2-1-5-13(15)7-8-16(17)21-9-3-4-10-21/h1-2,5-6H,3-4,7-10H2 |
InChIキー |
BPZIQIPZPUAXGD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N |
正規SMILES |
C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B300208.png)
![N-cyclohexyl-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B300210.png)
![3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B300215.png)

![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B300219.png)

![3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B300222.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B300229.png)
![N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B300231.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B300233.png)

![2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)

![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)
